6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
Description
This compound features a pyrazin-2-amine core substituted with a dimethylamino group and a pyrrolidin-3-yloxy moiety. The pyrrolidine ring is further modified with a (3-fluoro-4-methoxyphenyl)sulfonyl group. This structural combination enhances both lipophilicity (via the methoxy and sulfonyl groups) and electronic effects (via fluorine), making it a candidate for therapeutic applications requiring targeted binding and metabolic stability .
Properties
IUPAC Name |
6-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-21(2)16-9-19-10-17(20-16)26-12-6-7-22(11-12)27(23,24)13-4-5-15(25-3)14(18)8-13/h4-5,8-10,12H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBCCYLPWUXJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the modulation of various biological pathways, making it a candidate for drug development targeting specific diseases.
Case Study: Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine exhibit anticonvulsant properties. For instance, studies have highlighted the importance of structural modifications in enhancing anticonvulsant activity through various seizure models (e.g., maximal electroshock and pentylenetetrazole tests) .
Pharmacological Studies
Pharmacological investigations have demonstrated that this compound interacts with specific receptors and enzymes, potentially modulating their activity. This interaction is crucial for understanding its therapeutic effects and side effects.
Mechanism of Action
The compound may act by binding to neurotransmitter receptors or ion channels, influencing neuronal excitability and synaptic transmission. This mechanism is vital for its proposed use in treating neurological disorders.
Synthetic Biology
In synthetic biology, this compound can serve as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it suitable for synthesizing novel compounds with enhanced biological activities.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations :
- Core Heterocycles : Pyrazin-2-amine (target) offers a smaller, more polar scaffold compared to pyrazolo[3,4-b]pyridine or quinazoline .
- Substituent Effects : The (3-fluoro-4-methoxyphenyl)sulfonyl group in the target compound provides a balance of electron-withdrawing (sulfonyl, fluorine) and electron-donating (methoxy) effects, enhancing binding specificity. In contrast, trifluoromethylpyridine in increases hydrophobicity and steric bulk.
- Synthetic Complexity : The target compound’s pyrrolidine-sulfonyl linkage requires multi-step synthesis (similar to , which uses piperidine sulfonylation), whereas pyrazolo cores often involve Suzuki couplings .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine?
- Methodology :
- Catalyst Selection : Palladium or copper catalysts are critical for coupling reactions involving sulfonyl and pyrrolidine moieties .
- Solvent Systems : Use polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres to stabilize intermediates and prevent side reactions .
- Temperature Control : Multi-step reactions often require precise temperature gradients (e.g., 0–10°C for nitration, 35–80°C for cyclization) to maximize yield .
- Example Protocol :
- Step 1: Sulfonylation of pyrrolidine with 3-fluoro-4-methoxyphenylsulfonyl chloride in DMF at 50°C (yield: 65–75%) .
- Step 2: Coupling with pyrazin-2-amine using Pd(OAc)₂ in toluene under reflux (yield: 50–60%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group δ ~3.1–3.5 ppm; pyrazine protons δ ~8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 425.12) and isotopic patterns .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays with ATP analogs .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to pyrazolo-pyrimidines .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, HepG2) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Substituent Variation : Modify the methoxy group (C4) to ethoxy or halogens (F, Cl) to assess impact on receptor binding .
- Core Scaffold Optimization : Replace pyrrolidine with piperidine to evaluate conformational flexibility .
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers address contradictions in reported synthetic yields for analogous compounds?
- Case Study :
- Contradiction : Yields for sulfonylation reactions range from 50% (DMF, 50°C) to 75% (toluene, 80°C) .
- Resolution : Conduct controlled experiments varying solvents (DMF vs. toluene) and catalysts (Pd vs. Cu). Use DOE (Design of Experiments) to identify critical factors .
Q. What computational strategies are effective for predicting metabolic stability?
- Approach :
- In Silico Tools : Use ADMET Predictor™ or MetaSite to identify vulnerable sites (e.g., sulfonyl group hydrolysis, pyrazine oxidation) .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. How can researchers improve compound stability under physiological conditions?
- Strategies :
- pH Buffering : Test stability in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify degradation pathways .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
